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Introduction

Otosenine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably
within the Senecio and Jacobaea genera of the Asteraceae family.[1][2] As a member of the
otonecine-type pyrrolizidine alkaloids, its structure is characterized by a macrocyclic diester of
the necine base otonecine.[3][4] This class of compounds is of significant interest to the
scientific community due to its biological activities, including observed spasmolytic and
hypotensive properties.[5][6] This document provides an in-depth technical guide to the
chemical structure, physicochemical properties, and known biological activities of Otosenine,
intended for researchers and professionals in the fields of natural product chemistry,
pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Otosenine is a complex macrocyclic lactone featuring a spiro-epoxide and an enone functional
group.[1] Its chemical identity is well-defined by its molecular formula, mass, and various
spectroscopic and physical characteristics.

Structural and Physicochemical Data

The fundamental structural and physicochemical properties of Otosenine are summarized in
the table below for easy reference.
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Property Value Reference(s)

(1R,3'S,4S,6R,7R,112)-7-
hydroxy-3',6,7,14-

IUPAC Name tetramethylspiro[2,9-dioxa-14- [1]
azabicyclo[9.5.1]heptadec-11-
ene-4,2'-oxirane]-3,8,17-trione

Molecular Formula C19H27NO7 516171181
Molecular Weight 381.42 g/mol 516171181
CAS Number 16958-29-5 [5][6][8]
Appearance Powder [5]

N Chloroform, Dichloromethane,
Solubility [5]
Ethyl Acetate, DMSO, Acetone

O=C([C@]1(O[C@H]1C)C--
SMILES INVALID-LINK--[C@]2(O)C)O-- o
INVALID-LINK--

([H)CCN(C)C/C=C3/COC2=0

CZQLULNMKQAIQL-
InChlKey [7]
KZNVHYRYSA-N

Spectroscopic Data for Structural Elucidation

The structural confirmation of Otosenine relies on a combination of spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy. While a complete set of publicly available, detailed experimental
spectra is limited, the following tables summarize the key expected and reported spectroscopic
features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic
molecules like Otosenine.
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Table 3.1.1: Predicted *H NMR Chemical Shifts for Otosenine (Note: Experimental data is not
readily available. These are predicted values based on the chemical structure and typical
chemical shifts for similar functional groups.)

Predicted Chemical Shift

Proton Assignment Multiplicity
(5, ppm)

Vinylic H 55-6.5 m

H attached to C-O 3.5-5.0 m

H attached to C-N 25-4.0 m

Aliphatic H 1.0-25 m

Methyl H (N-CHs) ~2.5 S

Methyl H (C-CHs) 0.8-15 d, s
Hydroxyl H (O-H) Variable brs

Table 3.1.2: Reported 13C NMR Chemical Shifts for Otosenine (Source: Australian Journal of
Chemistry, 1982, 35(6), 1173-1181. Specific assignments are not fully available in the public

domain.)
Carbon Type Reported Chemical Shift Range (6, ppm)
Carbonyl (C=0) 160 - 180
Vinylic (C=C) 120 - 140
Carbon attached to O 60 - 90
Carbon attached to N 40 - 60
Aliphatic Carbon 10-50

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Otosenine. Otosenine belongs to the otonecine-type pyrrolizidine alkaloids, which exhibit
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characteristic fragmentation patterns.

Table 3.2.1: Characteristic Mass Spectrometry Fragmentation for Otosenine

m/z Value Interpretation

382.1860 [M+H]*, protonated molecular ion.

Characteristic fragment ions for otonecine-type

pyrrolizidine alkaloids. These fragments arise
168, 150, 122 )

from the cleavage of the necine base structure

and are diagnostic for this class of compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3.3.1: Predicted Infrared Absorption Bands for Otosenine (Note: Experimental data is not
readily available. These are predicted values based on the functional groups present in the
Otosenine structure.)

Wavenumber (cm~?) Functional Group Description of Vibration
~3400 (broad) O-H Stretching
~2950-2850 C-H (aliphatic) Stretching
~1735 (strong) C=0 (ester) Stretching
~1680 (strong) C=0 (enone) Stretching
~1650 c=C Stretching
~1250-1050 C-O Stretching

Experimental Protocols
Representative Protocol for the Isolation of Otosenine
from Senecio Species
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The following is a generalized protocol for the isolation of Otosenine from plant material, based
on common methods for pyrrolizidine alkaloid extraction.

Workflow for Otosenine Isolation
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Gried and powdered Senecio plant materiaD

:

Maceration with Methanol

:

Filtration and Concentration

;

[ Acidification (e.g., with 0.5 M H2S0a4) and extraction with organic solvent (e.g., CH2Cl2) to remove non-basic compounds ]

:

[Basification of the aqueous layer (e.g., with NHsOH to pH 9-10)]

:

Extraction of the free alkaloids with an organic solvent (e.g., CH2Cl2)

:

Drying (e.g., with Na2SOa4) and concentration of the organic extract

:

Ghromatographic separation (e.g., column chromatography on silica gel or preparative TL@
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Caption: A generalized workflow for the isolation of Otosenine.
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Methodology:

Extraction: The dried and powdered plant material is exhaustively extracted with methanol at
room temperature. The resulting extract is filtered and concentrated under reduced pressure.

» Acid-Base Partitioning: The concentrated extract is acidified (e.g., with 0.5 M H2S04) and
partitioned with an organic solvent (e.g., dichloromethane) to remove neutral and acidic
compounds. The acidic agueous layer, containing the protonated alkaloids, is then basified
(e.g., with ammonium hydroxide to pH 9-10).

o Alkaloid Extraction: The free alkaloids are extracted from the basified aqueous solution with
an organic solvent (e.g., dichloromethane).

« Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and
concentrated. The crude alkaloid mixture is then subjected to chromatographic separation,
such as column chromatography on silica gel or preparative thin-layer chromatography
(TLC), to yield pure Otosenine.

Biological Activity and Potential Mechanism of
Action

Otosenine has been reported to exhibit spasmolytic and hypotensive properties.[5][6] While
the precise molecular targets and signaling pathways have not been extensively elucidated for
Otosenine itself, the spasmolytic action of many natural compounds, including some
pyrrolizidine alkaloids, is often attributed to anti-muscarinic and/or calcium channel blocking
activities.

Proposed Mechanism of Spasmolytic Action

The following diagram illustrates a plausible mechanism for the spasmolytic effect of
Otosenine, based on known mechanisms of similar compounds.

Logical Relationship for Proposed Spasmolytic Mechanism
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Caption: Proposed dual mechanism for the spasmolytic action of Otosenine.

This proposed mechanism suggests that Otosenine may exert its spasmolytic effects through
two potential pathways:

e Anti-muscarinic Action: By acting as an antagonist at muscarinic M3 receptors on smooth
muscle cells, Otosenine could inhibit the downstream signaling cascade involving
phospholipase C and inositol triphosphate (IPs), thereby preventing the release of calcium
from intracellular stores.

e Calcium Channel Blockade: Otosenine may directly block voltage-gated calcium channels
on the cell membrane, inhibiting the influx of extracellular calcium.

Both of these actions would lead to a decrease in the intracellular calcium concentration,
resulting in smooth muscle relaxation and thus, a spasmolytic effect. Further research is
required to validate these proposed mechanisms for Otosenine.

Conclusion

Otosenine is a structurally complex pyrrolizidine alkaloid with demonstrated biological activity.
This guide provides a consolidated resource of its chemical structure, physicochemical
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properties, and a summary of its spectroscopic characteristics. The outlined isolation protocol
and the proposed mechanism of its spasmolytic action offer a foundation for further research
into its pharmacological potential. A more detailed elucidation of its spectroscopic data and a
definitive understanding of its molecular targets and signaling pathways will be crucial for any
future development of Otosenine as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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